molecular formula C13H12ClN3O B5873606 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone CAS No. 130102-91-9

1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone

Cat. No.: B5873606
CAS No.: 130102-91-9
M. Wt: 261.70 g/mol
InChI Key: MEYDQTXPLFHAEL-UHFFFAOYSA-N
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Description

1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone, also known as ACE or ACE-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of pyrimidine derivatives and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone is not fully understood. However, it has been proposed that this compound inhibits the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the accumulation of deoxyuridine monophosphate, which can induce DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone in lab experiments is its high purity and yield. This compound is also readily available from commercial suppliers. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone. One direction is to explore its potential as a starting material for the synthesis of new pyrimidine derivatives with improved biological activity. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs for cancer and inflammatory diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its synthesis method is reliable, and it has been shown to have antitumor, anti-inflammatory, and antiviral properties. Although its mechanism of action is not fully understood, this compound has the potential to be used as a starting material for the synthesis of new pyrimidine derivatives and the development of new drugs. However, more studies are needed to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone involves the reaction of 4-chloro-2-methylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield this compound. This method has been reported to have a good yield and purity, making it a reliable way to synthesize this compound.

Scientific Research Applications

1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has also been used as a starting material for the synthesis of various pyrimidine derivatives, which have shown promising results in drug discovery.

Properties

IUPAC Name

1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYDQTXPLFHAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358275
Record name Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130102-91-9
Record name Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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